Flavopereirine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6784-38-9 |
|---|---|
Molecular Formula |
C17H15N2+ |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
3-ethyl-12H-indolo[2,3-a]quinolizin-5-ium |
InChI |
InChI=1S/C17H14N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h3-11H,2H2,1H3/p+1 |
InChI Key |
BAALMEGRQMMBJQ-UHFFFAOYSA-O |
SMILES |
CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3 |
Canonical SMILES |
CCC1=C[N+]2=C(C=C1)C3=C(C=C2)C4=CC=CC=C4N3 |
Appearance |
Solid powder |
Other CAS No. |
6784-38-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
flavopereirine PB 100 PB-100 PB100 |
Origin of Product |
United States |
Isolation and Comprehensive Analytical Characterization of Flavopereirine from Biological Matrices
Botanical Sources and Taxonomic Authentication for Research Purity
Flavopereirine has been identified in several plant species, primarily within the Apocynaceae and Loganiaceae families. Accurate taxonomic authentication of the botanical source is crucial to ensure the purity and reproducibility of research findings.
Geissospermum Species (e.g., G. laeve, G. vellosii)
Species of the genus Geissospermum, particularly G. vellosii and G. laeve (considered synonyms by some sources), are well-established sources of this compound. Geissospermum vellosii, also known as "pau-pereira," is a tree native to the Amazonian rainforest in Brazil and Guyana. unito.itacademicjournals.org Its bark is particularly rich in indole (B1671886) alkaloids, including this compound. unito.itsemanticscholar.org Geissospermum sericeum has also been reported as a source of this compound. researchgate.netnih.gov Voucher specimens of the plant material should be deposited in herbaria to ensure taxonomic authenticity for research.
Other Relevant Botanical Sources (e.g., Rauvolfia nukuhivensis, Strychnos species)
Beyond the Geissospermum genus, this compound has also been isolated from other plant sources. Rauvolfia nukuhivensis, an endemic plant found in the Marquesas archipelago, is known to contain this compound among its diverse indole alkaloids. cornell.edunih.govbiocrick.com this compound has also been reported in some Strychnos species. uliege.beresearchgate.net
Optimized Extraction Methodologies from Plant Materials
Effective extraction of this compound from plant matrices requires optimized protocols to maximize yield and minimize the co-extraction of interfering compounds.
Solvent-Based Extraction Protocols
Solvent extraction is a common initial step for isolating alkaloids like this compound from dried and pulverized plant material, such as bark. Solvents such as methanol (B129727) or ethanol (B145695) are frequently used to isolate crude alkaloids. A mixture of ethanol and water, often at a ratio of 70:30 or 70:30 with 0.1% formic acid, has been employed for Soxhlet extraction of Geissospermum bark. unito.it Maceration with solvents like ethanol or methanol, or mixtures with water, is also a widely used technique for extracting phytochemicals, including alkaloids. e3s-conferences.org The choice of solvent polarity significantly influences the efficiency of extraction. e3s-conferences.org
pH-Dependent Fractionation Techniques
pH-dependent fractionation is a valuable technique for enriching the alkaloid fraction from crude plant extracts. After initial solvent extraction, sequential liquid-liquid partitioning using solvents like dichloromethane (B109758) or ethyl acetate (B1210297) can be employed to selectively extract alkaloids based on their basic properties. An acid-base partition method has been shown to yield an alkaloid-rich fraction from G. vellosii extracts. mdpi.comnih.gov Extraction in alkaline pH is considered effective for obtaining this compound, while extraction in acidic pH can be used to isolate other alkaloids present in the plant material. academicjournals.org
Advanced Purification and Isolation Strategies
Following initial extraction and fractionation, advanced chromatographic techniques are essential for the purification and isolation of high-purity this compound. Column chromatography, often over silica (B1680970) gel with gradients of solvents like chloroform-methanol, is used to separate this compound from co-extracted compounds. High-performance liquid chromatography (HPLC), particularly coupled with diode-array detection (DAD) and mass spectrometry (MS), is widely used for further purification and to ensure high purity, often exceeding 95%. mdpi.com Preparative HPLC has been specifically used to isolate this compound from alkaloid-rich fractions of G. vellosii. mdpi.comnih.gov Other techniques like thin-layer chromatography (TLC) are also used for characterization and monitoring fractionation steps. mdpi.comnih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structural integrity of the isolated this compound. cornell.edunih.gov High-resolution electrospray ionization mass spectrometry (HRESIMS) is also used for structural elucidation. cornell.edunih.gov Raman and surface-enhanced Raman scattering (SERS) spectroscopies have demonstrated suitability for detecting this compound in raw materials and extracts. researchgate.netresearchgate.net
Detailed Research Findings:
Research on Geissospermum vellosii has shown that an ethanolic extract yielded 2.0% of the initial plant material. mdpi.com Fractionation of this extract by acid-base partition resulted in an alkaloid fraction with a yield of 27.5%. mdpi.com This alkaloid fraction was found to be very active, and further fractionation by preparative HPLC led to the isolation of this compound, suggesting it is likely responsible for the observed activity. mdpi.comnih.gov
HPLC-DAD studies of a subfraction from G. vellosii bark ethanolic extract indicated the presence of alkaloids, leading to the isolation of this compound via preparative HPLC. mdpi.comnih.gov The conditions for this preparative HPLC included a SunFire™ Prep. C18 column (5 µm, 19 × 150 mm), a flow rate of 10.0 mL/min, and a temperature of 18 °C, using a mobile phase gradient of water and acetonitrile. mdpi.com
Analysis of Geissospermum bark extracts by HPLC-UV-diode array-multistage high-resolution mass spectrometry has provided detailed characterization of alkaloids, including this compound. unito.it this compound (C₁₇H₁₅N₂⁺, m/z = 247.123) is noted as an important product ion due to the π-electron conjugation of its indole moiety. unito.it
Interactive Data Table Example (Illustrative based on text descriptions):
| Botanical Source | Extraction Method(s) | Fractionation Method(s) | Purification Method(s) | Key Analytical Techniques Used | Purity Reported | Reference |
| Geissospermum vellosii | Ethanol extraction (reflux) | Acid-base partition | Preparative HPLC | TLC, HPLC-DAD, NMR | Not specified | mdpi.comnih.gov |
| Geissospermum vellosii | Soxhlet extraction (Ethanol/Water/Formic Acid) | Not specified | HPLC-UV-DAD-MS | HPLC-UV-DAD-MS | Not specified | unito.it |
| Geissospermum vellosii | Solvent extraction (Methanol or Ethanol) | Liquid-liquid partitioning | Column chromatography, HPLC | HPLC-DAD, HPLC-MS, NMR | >95% | |
| Rauvolfia nukuhivensis | Ethanol extraction | Reversed phase chromatography | Reversed phase HPLC | NMR, HRESIMS | Not specified | cornell.edunih.govmdpi.com |
| Geissospermum sericeum | Solvent extraction (Petroleum ether, CHCl₃), Maceration | Acidic/Alkaline extraction | Not specified | Not specified | Not specified | researchgate.net |
Note: Purity information is not consistently reported across all sources for specific isolation instances.
Chromatographic Separation Techniques (e.g., Column Chromatography, High-Performance Liquid Chromatography (HPLC))
Chromatographic methods are crucial for separating this compound from other co-extracted compounds. Column chromatography over silica gel, employing gradients of solvents like chloroform-methanol, has been reported as an effective method for this separation.
High-Performance Liquid Chromatography (HPLC), particularly coupled with diode-array detection (DAD) or mass spectrometry (MS), is widely used for both purification and analysis, ensuring high purity levels, often exceeding 95%. researchgate.net HPLC separations can be achieved using reverse phase stationary phases, such as C18 columns, with mobile phases consisting of mixtures like water and acetonitrile, often acidified with formic acid. unito.itresearchgate.net The choice of stationary and mobile phases is critical to achieve satisfactory resolution of the complex mixture of constituents present in the plant extract. unito.it
An example of HPLC conditions used for this compound isolation from G. vellosii stem bark involved a C18 column with a mobile phase of water and acetonitrile. researchgate.net
Recrystallization Procedures for Enhanced Purity
Recrystallization is a common purification technique employed to enhance the purity of isolated compounds. smolecule.comgoogle.com While specific detailed procedures for this compound recrystallization from biological matrices are not extensively detailed in the provided snippets, recrystallization from hot methanol has been mentioned for purifying related heterocyclic compounds. google.com For this compound synthesized as a perchlorate (B79767) salt, recrystallization is used to achieve high purity levels for research applications. smolecule.com Purification by recrystallization in chloroform (B151607) has also been reported for other related indole compounds, yielding solid materials with defined melting points. mdpi.com
Rigorous Spectroscopic and Spectrometric Elucidation of Chemical Structure and Purity
Spectroscopic and spectrometric techniques are indispensable for confirming the chemical structure and assessing the purity of isolated this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)
NMR spectroscopy, including ¹H and ¹³C NMR, is a primary technique for the structural elucidation of organic compounds like this compound. analis.com.myscite.airu.nl ¹H NMR provides information about the hydrogen atoms in the molecule, including their chemical shifts and coupling patterns, which helps in determining the molecular framework and the position of substituents. analis.com.myyoutube.com ¹³C NMR provides direct information about the carbon skeleton. analis.com.mybhu.ac.in
Published ¹H NMR data for this compound (in DMSO-d6) includes signals at δ 1.72 (d, J=6.5 Hz, CH3), δ 6.37 (q, quinolizinium (B1208727) H), and aromatic protons between δ 7.48–9.63. ¹³C NMR signals around 165–170 ppm can indicate the presence of ester carbonyl groups in derivatives. Comprehensive 2D NMR analysis is also utilized for complete structural determination. scite.ai
High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry techniques, such as High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), are vital for determining the molecular weight and elemental composition of this compound. researchgate.net ESI-MS in positive ion mode has shown a molecular ion peak at m/z 315.37 for this compound, along with fragment ions. mdpi.com HR-MS provides accurate mass measurements, allowing for the determination of the elemental formula. nih.gov Multistage mass spectrometry (MSn) can provide further structural information through fragmentation patterns. unito.itscite.ai this compound (C17H15N2, m/z = 247.123) has been noted as an important product ion in the fragmentation of other alkaloids from G. vellosii due to its highly conjugated indole moiety. unito.it
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis
UV-Vis spectroscopy is used to analyze the electronic transitions within a molecule, providing information about conjugated systems. mdpi.comwikipedia.org this compound exhibits a distinct UV spectrum due to its higher π-electron conjugation compared to other related indole alkaloids. unito.it UV-Vis data for this compound includes absorption maxima (λmax) at 234.3, 288.8, 346.1, and 385.4 nm. mdpi.com This technique is also useful for monitoring chromatographic separations and can provide support for mass spectrometric results. unito.it
Raman and Surface-Enhanced Raman Scattering (SERS) Spectroscopy
Raman spectroscopy and Surface-Enhanced Raman Scattering (SERS) spectroscopy are techniques used for vibrational characterization and identification of compounds. rsc.orgresearchgate.netresearchgate.net These techniques are suitable for detecting this compound in various matrices, including raw plant material and extracts. rsc.orgresearchgate.net Raman spectroscopy provides information about the molecular vibrations, and conjugated systems like the indole moiety and aromatic rings in this compound are efficient Raman scatterers due to their strong pi-electron polarizability. researchgate.net SERS can enhance the Raman signals of compounds that interact with the surface of plasmonic nanoparticles (e.g., gold or silver nanoparticles), allowing for the detection of individual components in complex mixtures. researchgate.netresearchgate.netrsc.org Raman and SERS have been used to identify this compound in Geissospermum vellosii samples. rsc.orgresearchgate.netresearchgate.net
Table 1: Spectroscopic and Spectrometric Data for this compound
| Technique | Data Type | Key Findings/Observations | Source |
| UV-Vis | Absorption Maxima (λmax) | 234.3, 288.8, 346.1, 385.4 nm; indicates high π-electron conjugation. | unito.itmdpi.com |
| ¹H NMR (DMSO-d6) | Chemical Shifts (δ) | 1.72 (d, J=6.5 Hz, CH3), 6.37 (q, quinolizinium H), 7.48–9.63 (aromatic H). | |
| ¹³C NMR | Chemical Shifts (δ) | Signals around 165–170 ppm (for ester carbonyls in derivatives); provides carbon skeleton info. | |
| ESI-MS (+ve) | Molecular Ion, Fragments | [M + H]+ m/z 315.37, 297.65, 160.21, 122.27. | mdpi.com |
| HR-MS | Accurate Mass, Formula | Used for molecular formula confirmation. | nih.gov |
| Raman/SERS | Vibrational Frequencies | Used for identification and tracking in complex matrices. | rsc.orgresearchgate.netresearchgate.net |
Table 2: Isolation and Purification Techniques
| Technique | Application | Notes | Source |
| Solvent Extraction | Initial isolation from biological matrix (e.g., bark). | Typically uses ethanol or methanol. | unito.itnih.gov |
| Column Chromatography | Separation from co-extracted compounds. | Often uses silica gel with solvent gradients. | researchgate.net |
| HPLC | High-resolution separation and purification; purity assessment (>95%). | Reverse phase (e.g., C18) common; coupled with DAD or MS. | unito.itresearchgate.net |
| Recrystallization | Enhancement of purity. | Used for synthesized perchlorate salt; reported for related compounds. | smolecule.comgoogle.commdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule by measuring the interaction of infrared radiation with the substance. wikipedia.org It provides a vibrational fingerprint that can be used to confirm the presence of specific bonds and structural features. While specific detailed IR spectral data for isolated this compound from biological matrices were not extensively detailed in the search results, IR spectroscopy is a standard method in the comprehensive characterization of alkaloids and other organic compounds. wikipedia.org Studies on related compounds and spectroscopic techniques, such as Raman and surface-enhanced Raman scattering (SERS), have been applied to analyze this compound, suggesting the utility of vibrational spectroscopy in its characterization. rsc.orgresearchgate.net
Thin Layer Chromatography (TLC) for Profile Comparison and Identification
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique widely used for separating mixtures and monitoring purification processes based on differences in compound polarity. khanacademy.orglibretexts.org In the context of this compound isolation, TLC is utilized for the characterization of extracts and fractions, allowing for profile comparison and preliminary identification of the alkaloid fraction containing this compound. nih.govresearchgate.netscispace.com TLC involves a stationary phase, typically silica gel on a plate, and a mobile phase (solvent system) that moves up the plate by capillary action. khanacademy.orglibretexts.org Compounds in the mixture separate based on their differential affinities for the stationary and mobile phases, resulting in distinct spots. khanacademy.orglibretexts.org Visualization of spots can be achieved using UV light or staining reagents like Dragendorff's reagent, which is commonly used for visualizing alkaloids. researchgate.netscispace.com While specific Rf values for this compound on TLC using particular solvent systems from biological extracts were not consistently provided across the search results, the technique is reported as being used to characterize fractions during the isolation process. nih.govresearchgate.net
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a quantitative technique used to determine the percentage by weight of each element present in a pure chemical compound. This analysis is crucial for validating the empirical formula and confirming the stoichiometry of the isolated compound. For this compound, which has the chemical formula C₁₇H₁₄N₂ (as the inner salt) or C₁₇H₁₅ClN₂ (as the chloride salt), elemental analysis provides data on the carbon, hydrogen, nitrogen, and potentially chlorine content. medkoo.com Comparing the experimentally determined percentages with the theoretically calculated values based on the proposed molecular formula helps confirm the compound's identity and purity. While detailed experimental elemental analysis data for this compound isolated from natural sources were not widely available in the provided search snippets, elemental analysis is recommended for confirming the stoichiometry of novel derivatives and is a standard part of comprehensive compound characterization. rsc.orgresearchgate.net Theoretical elemental analysis for this compound chloride (C₁₇H₁₅ClN₂) provides calculated percentages for C, H, Cl, and N. medkoo.com
| Element | Theoretical Percentage (%) for C₁₇H₁₅ClN₂ medkoo.com |
| C | 72.21 |
| H | 5.35 |
| Cl | 12.54 |
| N | 9.91 |
Chemical Synthesis and Structural Modification Strategies for Flavopereirine
Total Synthesis Pathways and Methodological Advancements
Total synthesis approaches for flavopereirine typically focus on the efficient construction of the indolo[2,3-α]quinolizinium ring system, often employing cyclization reactions to form the core structure acs.org.
Investigation of Starting Materials and Precursors
The choice of starting materials and precursors is crucial in the total synthesis of this compound. A landmark approach described by Rapoport et al. in 1958 utilized tryptamine (B22526) and secologanin (B1681713) derivatives . The condensation of tryptamine with secologanin derivatives forms the β-carboline nucleus, a key intermediate in many indole (B1671886) alkaloid syntheses . Other approaches may begin with precursors derived from natural sources or alternative synthetic routes smolecule.com. The use of easily accessible starting materials, such as allylic alcohol, has also been explored for shorter synthetic routes to related compounds like 5,6-dihydrothis compound (B1213486) and this compound clockss.org.
Optimization of Reaction Conditions and Synthetic Intermediates
Optimizing reaction conditions is essential to improve yields and selectivity in this compound synthesis. The Pictet-Spengler cyclization is a common reaction used to form the tetrahydro-β-carboline intermediate from tryptamine and a carbonyl compound . Subsequent dehydrogenation steps are required to achieve the fully aromatic indolo[2,3-α]quinolizinium core of this compound . For instance, dehydrogenation using dichlorodicyanoquinone (DDQ) in glacial acetic acid has been reported to yield the quinolizinium (B1208727) core .
Design and Synthesis of this compound Derivatives and Analogues
The design and synthesis of this compound derivatives and analogues are undertaken to explore variations in biological activity and improve properties such as solubility and stability smolecule.comgoogle.comgoogle.com. These modifications often involve altering the substituents on the indoloquinolizinium core or modifying the ring system itself.
Strategies for Structural Diversification
Strategies for structural diversification of this compound involve introducing different functional groups or modifying the existing n-propyl substituent at the C-2 position researchgate.netgoogle.com. This can be achieved through various chemical reactions, including substitution, oxidation, and reduction smolecule.com. The synthesis of novel indolo[2,3-a]quinolizinium derivatives with anticancer activity has been a particular focus google.comgoogle.com. Preferred substitution patterns, such as the introduction of an aryloxy system at a specific position, have been explored google.com.
Preparation of Dihydro Derivatives (e.g., 5,6-dihydrothis compound)
Dihydro derivatives of this compound, such as 5,6-dihydrothis compound, represent a class of analogues with reduced unsaturation in the quinolizinium ring clockss.org. These compounds can serve as intermediates in the synthesis of this compound or possess distinct biological profiles clockss.orgresearchgate.net. Synthesis of 5,6-dihydrothis compound has been achieved through short synthetic routes starting from easily accessible materials clockss.org. Reduction of this compound using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can also yield dihydro derivatives smolecule.com. A short synthetic route to 5,6-dihydrothis compound and this compound utilizing an allylic alcohol as a starting material has been described clockss.org.
A reported short synthetic route to 5,6-dihydrothis compound and this compound involves treating an acetylated allylic alcohol with m-chloroperbenzoic acid (mCPBA) to form a trans-Nb-oxide, followed by reaction with trifluoroacetic anhydride (B1165640) (TFAA) under Polonovski-Potier conditions clockss.org. The resulting mixture, after evaporation, is stirred in MeOH/HClaq clockss.org.
Synthesis of Novel Indoloquinolizinium Derivatives
The synthesis of novel indoloquinolizinium derivatives related to this compound involves creating new compounds based on the core indolo[2,3-α]quinolizinium structure with various substituents or modifications google.comresearchgate.netmsu.eduresearchgate.net. These synthetic efforts aim to generate compounds with potentially enhanced or altered biological activities google.comgoogle.com. Strategies can include palladium-mediated coupling reactions, which allow for the introduction of diverse substituents acs.org. Novel indolo[2,3-a]quinolizinium derivatives with anticancer activity have been synthesized, and methods for their manufacture have been developed google.comgoogle.com. The design and synthesis of these derivatives often involve standard derivatization techniques applied to key intermediates google.com.
Data Table: Selected Synthesis Information
| Synthesis Step/Compound | Starting Materials/Precursors | Reagents/Conditions | Product/Intermediate | Reported Yield | Source |
| Total Synthesis Core | Tryptamine, Secologanin der. | Acidic conditions (pH 3-4), DDQ/glacial HOAc | β-carboline nucleus, Quinolizinium core | 15-20% | |
| Short Synthesis Route | Allylic alcohol (acetylated) | mCPBA, TFAA, MeOH/HClaq | 5,6-dihydrothis compound, this compound | Not specified | clockss.org |
| Dihydro Derivative Prep | This compound | NaBH4 or LiAlH4 | Dihydro derivatives | Not specified | smolecule.com |
Explorations into Chemical Reactivity and Transformation Pathways
The chemical behavior of this compound is influenced by its indoloquinolizinium core structure. Understanding its reactivity is crucial for the synthesis of derivatives and for elucidating its potential metabolic pathways.
Oxidation Reactions and Their Products
Oxidation reactions involving this compound can lead to the formation of various products, including quinolizinium derivatives. Common oxidizing agents employed in these transformations include potassium permanganate (B83412) and hydrogen peroxide. smolecule.com While the specific quinolizinium derivatives formed depend on the reaction conditions and the oxidizing agent used, these reactions highlight the susceptibility of the this compound scaffold to oxidative cleavage or modification. In some biological contexts, compounds structurally related to intermediates in alkaloid biosynthesis, such as polyneuridine (B1254981) aldehyde, have been observed to spontaneously oxidize, with this compound suggested as a potential degradation product, indicating a possible oxidative pathway in nature as well. researchgate.net
Reduction Reactions and Dihydro Derivatives Formation
This compound can undergo reduction to yield dihydro derivatives. This transformation typically involves the addition of hydrogen atoms to the molecule, particularly across double bonds or to reduce charged centers. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used for this purpose. smolecule.com
Research has explored the photoreduction and ketone-sensitized reduction of alkaloids, including this compound, which primarily yield dihydro derivatives. nih.gov These dihydro products can undergo thermal back-conversion when exposed to oxygen. nih.gov The efficiency of this reduction, measured by its quantum yield, can be enhanced in the presence of triethylamine (B128534) or when ketones are used alongside electron or hydrogen-atom donors. nih.gov
Synthetic routes to dihydro derivatives, such as 5,6-dihydrothis compound, have been developed. One such route involves treatment with sodium borohydride following a Polonovski-Potier reaction sequence. researchgate.net Another described synthesis of 5,6-dihydrothis compound also utilizes sodium borohydride. clockss.org
Substitution Reactions with Functional Groups
This compound is capable of participating in substitution reactions. These reactions involve the replacement of one functional group within the molecule with another. Reagents commonly used to effect substitution on alkaloid structures include halogens or alkylating agents. smolecule.com The specific outcomes of these substitution reactions are highly dependent on the reaction conditions and the nature of the reagents utilized. The structural differences between related alkaloids like this compound and sempervirine, arising from substitution on ring D, further illustrate the potential for substitution on the indoloquinolizinium core. researchgate.net While general principles of substitution reactions in organic chemistry involve the replacement of atoms or groups physicsandmathstutor.comsavemyexams.com, the specific sites and conditions for substitution on the complex this compound structure require detailed investigation. Functional groups present in a molecule dictate its reactivity and the types of reactions it can undergo, including substitution. aceorganicchem.comstudymind.co.uk
Biosynthetic Pathways and Enzymatic Mechanisms of Flavopereirine
Proposed Biosynthetic Routes within Monoterpene Indole (B1671886) Alkaloid Metabolism
Flavopereirine is considered to arise from the sarpagan-type alkaloid pathway, a branch of the broader MIA metabolism. x-mol.comresearchgate.net Within this pathway, polyneuridine (B1254981) aldehyde is identified as a key intermediate. nih.govx-mol.comresearchgate.net The formation of this compound from polyneuridine aldehyde is proposed to occur through an aromatization process. nih.govx-mol.com This suggests a potential degradation or specific enzymatic transformation of the unstable polyneuridine aldehyde into the aromatic indolo[2,3-a]quinolizinium core characteristic of this compound. nih.govx-mol.com While a detailed enzymatic route specifically to this compound from polyneuridine aldehyde is not fully elucidated in the provided information, the structural relationship and the instability of polyneuridine aldehyde in solution, leading to degradation products including this compound, support this proposed link. nih.govx-mol.com
Identification and Role of Key Biosynthetic Intermediates (e.g., Polyneuridine Aldehyde)
Polyneuridine aldehyde is a crucial intermediate in the biosynthetic routes leading to sarpagan-type, ajmalan-type, and alstophyllan-type alkaloids. x-mol.comresearchgate.net It is the first biosynthetic member of the sarpagan-type alkaloids. x-mol.com Polyneuridine aldehyde is generated from 19E-geissoschizine through the action of a cytochrome P450 monooxygenase known as sarpagan bridge enzyme (SBE). nih.gov Despite its importance, polyneuridine aldehyde is highly unstable in solution, undergoing spontaneous oxidation to a hemiacetal or degrading to aromatized MIAs like this compound. nih.govx-mol.comresearchgate.net This instability has made its structural determination challenging, often relying on rapid reduction to the more stable alcohol, polyneuridine. nih.govresearchgate.net The instability and degradation of polyneuridine aldehyde in plant materials might contribute to the presence of this compound, suggesting a plausible origin for this compound. x-mol.comresearchgate.net
Enzymatic Reactions and Their Mechanistic Contributions to Biosynthesis
Several key enzymatic steps are involved in the early stages of MIA biosynthesis, leading to intermediates like polyneuridine aldehyde. Strictosidine (B192452) synthase (STR) catalyzes the Pictet-Spengler reaction between tryptamine (B22526) and secologanin (B1681713) to form strictosidine. mdpi.com Strictosidine β-glucosidase (SGD) then deglycosylates strictosidine, yielding reactive iminium aglycones. nih.gov Sarpagan bridge enzyme (SBE), a cytochrome P450 monooxygenase, is responsible for the oxidative cyclization of 19E-geissoschizine to polyneuridine aldehyde. nih.gov Another enzyme, polyneuridine aldehyde esterase (PNAE), removes the carbomethoxyl group from polyneuridine aldehyde, leading to 16-epivellosimine. nih.govwikipedia.org While these enzymes are established in the biosynthesis of sarpagan and ajmalan (B1240692) type alkaloids, the specific enzymatic steps directly converting polyneuridine aldehyde or a related intermediate into the aromatic indolo[2,3-a]quinolizinium core of this compound require further investigation. The proposed aromatization from polyneuridine aldehyde to this compound could involve oxidative processes, potentially catalyzed by as-yet-uncharacterized enzymes or occur non-enzymatically due to the instability of the intermediate. nih.govx-mol.com
Chemodiversity and Phylogenetic Studies in Alkaloid-Producing Genera
The Apocynaceae family, to which Geissospermum and Rauvolfia genera belong, is renowned for its remarkable diversity of monoterpene indole alkaloids. unito.itmdpi.comresearchgate.netrsc.org This chemodiversity arises from the enzymatic tailoring of central intermediates like strictosidine and polyneuridine aldehyde, leading to various structural classes of MIAs. mdpi.comnih.govresearchgate.netrsc.org Phylogenetic studies of alkaloid biosynthesis have provided insights into the evolutionary origins and diversification of these pathways. For instance, studies on benzylisoquinoline alkaloid biosynthesis have supported a monophyletic origin for this pathway in angiosperms. mcmaster.ca Similarly, research on tropane (B1204802) alkaloid biosynthesis has revealed independent recruitment of serial biosynthetic enzymes in different plant lineages, contributing to chemotypic convergence. nih.govpnas.org While specific phylogenetic studies focusing solely on this compound biosynthesis are not extensively detailed in the provided results, the presence of this compound in different Geissospermum and Rauvolfia species suggests that the biosynthetic machinery for this compound is present within these genera. mdpi.comunito.itresearchgate.net The distribution of specific MIA types across different plant species and genera provides valuable data for phylogenetic analysis, helping to understand the evolutionary relationships of biosynthetic enzymes and pathways. nih.gov The vast chemodiversity of MIAs underscores the evolutionary plasticity of plant secondary metabolism, where variations in enzymatic activity and substrate specificity lead to a wide array of structural scaffolds. nih.govresearchgate.net
In Vitro and Preclinical Investigations of Flavopereirine S Pharmacological Activities
Antineoplastic Properties in Established Cancer Cell Lines
Preclinical studies have explored the effects of flavopereirine on the growth and survival of established cancer cell lines, demonstrating its potential as an anticancer agent. iiarjournals.orgresearchgate.netnih.govnih.gov
Inhibition of Cell Proliferation and Modulations of Cell Viability
This compound has been shown to reduce cell viability and inhibit the proliferation of various cancer cell lines in a concentration- and time-dependent manner. iiarjournals.orgbeljanski.org This effect is often associated with the induction of cell cycle arrest and apoptosis. iiarjournals.orgresearchgate.netnih.gov
Colorectal Cancer Cell Lines (e.g., SW480, SW620, DLD1, HCT116, HT29)
Studies have demonstrated that this compound can suppress the growth of colorectal cancer (CRC) cell lines. iiarjournals.orgresearchgate.net this compound significantly lowered the cellular viability of various CRC cell lines and induced G2/M-phase cell cycle arrest. researchgate.net It has also been reported to induce both intrinsic and extrinsic apoptosis in CRC cells. researchgate.net For instance, this compound treatment significantly lowered cellular viability in HCT116 and DLD1 cells. researchgate.net
Data Table: Effect of this compound on Colorectal Cancer Cell Viability
| Cell Line | Effect on Viability | Cell Cycle Arrest | Apoptosis Induction | Source |
| SW480 | Lowered | Not specified | Not specified | researchgate.net |
| SW620 | Lowered | Not specified | Not specified | researchgate.net |
| DLD1 | Lowered | Not specified | Intrinsic and Extrinsic | researchgate.net |
| HCT116 | Lowered | G2/M-phase | Intrinsic and Extrinsic | researchgate.net |
| HT29 | Lowered | Not specified | Not specified | researchgate.net |
Thyroid Cancer Cell Lines
Research indicates that this compound exerts anti-cancer activities in various human thyroid cancer cell lines. nih.govnih.gov It effectively hinders the growth of human thyroid cancer cells and reduces cell proliferation in both anaplastic thyroid cancer (ATC) and papillary thyroid cancer (PTC) cells. nih.gov this compound treatment also led to G0/G1 cell cycle arrest and elevated cellular apoptosis through both extrinsic and intrinsic caspase-dependent pathways in PTC and ATC cells. nih.gov
Data Table: Effect of this compound on Thyroid Cancer Cell Viability and Cell Cycle
| Cell Line (Examples) | Effect on Proliferation | Cell Cycle Arrest | Apoptosis Induction | Source |
| IHH-4 (PTC) | Reduced | G0/G1 | Caspase-dependent | nih.gov |
| WRO (FTC) | Reduced | Not specified | Not specified | nih.gov |
| SW579 (PDTC) | Reduced | Not specified | Not specified | nih.gov |
| 8505c (ATC) | Reduced | G0/G1 | Caspase-dependent | nih.gov |
| KMH-2 (ATC) | Reduced | G0/G1 | Caspase-dependent | nih.gov |
Oral Squamous Cell Carcinoma (OSCC) Cell Lines
This compound has been identified as a potential anti-cancer agent in oral cancer. researchgate.netnih.gov Studies evaluating the effect of this compound on the viability of human oral cancer cell lines, such as BcaCD885 and Tca8113, using MTT assay and colony formation assay have shown significant inhibition of cell proliferation. nih.govdovepress.com this compound significantly reduced the viability of both BcaCD885 and Tca8113 cells in a time and concentration-dependent manner. dovepress.com It also promoted cell apoptosis in vitro. nih.gov
Data Table: Effect of this compound on Oral Squamous Cell Carcinoma Cell Viability
| Cell Line | Effect on Viability | Apoptosis Promotion | Source |
| BcaCD885 | Reduced significantly | Promoted | nih.govdovepress.com |
| Tca8113 | Reduced significantly | Promoted | nih.govdovepress.com |
Hepatocellular Carcinoma (HCC) Cell Lines
The anticancer activity of this compound has been assessed in HCC cells, including HepG2 and Huh7 cell lines. iiarjournals.orgbeljanski.org this compound exhibits cytotoxicity in these cell lines and inhibits their growth in a concentration and time-dependent manner. iiarjournals.orgbeljanski.org this compound treatment induced G0/G1 cell-cycle arrest and apoptosis in HCC cells, involving both intrinsic and extrinsic pathways. iiarjournals.orgbeljanski.org An alteration of autophagy-related protein expression was also observed after this compound treatment. iiarjournals.orgbeljanski.org
Data Table: Effect of this compound on Hepatocellular Carcinoma Cell Growth
| Cell Line | Effect on Growth Inhibition | Cell Cycle Arrest | Apoptosis Induction | Autophagy Modulation | Source |
| HepG2 | Inhibited (concentration- and time-dependent) | G0/G1 | Intrinsic and Extrinsic | Altered protein expression | iiarjournals.orgbeljanski.org |
| Huh7 | Inhibited (concentration- and time-dependent) | G0/G1 | Intrinsic and Extrinsic | Altered protein expression | iiarjournals.orgbeljanski.org |
Breast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)
This compound has been reported to suppress breast cancer cell growth and induce apoptosis in these cells. iiarjournals.orgresearchgate.netbeljanski.org The effect of this compound on cell cycle arrest and apoptosis signaling has been analyzed in breast cancer cell lines like MCF-7 and MDA-MB-231. researchgate.net this compound caused G0/G1 phase arrest in MCF-7 cells and S phase arrest in MDA-MB-231 cells. researchgate.netcabidigitallibrary.org MDA-MB-231 cells were found to be more sensitive to this compound-induced apoptosis compared to MCF-7 cells. researchgate.netcabidigitallibrary.org this compound-induced apoptosis in MDA-MB-231 cells was partially reduced by inhibiting extracellular regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK). researchgate.net
Data Table: Effect of this compound on Breast Cancer Cell Lines
| Cell Line | Effect on Growth | Cell Cycle Arrest | Apoptosis Induction | Source |
| MDA-MB-231 | Suppressed | S phase | Induced (more sensitive) | iiarjournals.orgresearchgate.netcabidigitallibrary.org |
| MCF-7 | Suppressed | G0/G1 phase | Induced (less sensitive) | iiarjournals.orgresearchgate.netcabidigitallibrary.org |
Glioblastoma Cell Lines
This compound has demonstrated activity against human glioblastoma cells in vitro. Studies using the U251 glioblastoma cell line, which is resistant to radiation and BCNU, showed that synthetic this compound could selectively reduce their proliferation scielo.brresearchgate.net. Importantly, this effect was observed to be selective for cancer cells, with minimal inhibition of normal astrocytes (CRL 1656) at concentrations active against glioblastoma cells scielo.brresearchgate.net. The anticancer agent PB-100, which contains this compound and dihydrothis compound, also selectively suppressed the proliferation of human glioblastoma cells dovepress.combeljanski.infodntb.gov.ua.
Melanoma Cell Lines
Research indicates that this compound can selectively suppress the proliferation of human melanoma cells dovepress.com. While the search results did not provide extensive details on specific melanoma cell lines tested or detailed mechanisms, one source mentions that the anticancer agent PB-100, containing this compound, selectively inhibits the proliferation of human melanoma cells but not their normal counterparts dovepress.com. Another study screened a library of compounds, including phenolic compounds, against melanoma cell lines (A375 and SKMEL-28), but did not specifically detail this compound's effects in the provided snippet biorxiv.org.
Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M Phases)
This compound has been shown to induce cell cycle arrest in various cancer cell lines, although the specific phase affected can vary depending on the cell type. In human thyroid cancer cells, this compound treatment led to a G0/G1 phase arrest in IHH-4 cells, while causing an S phase arrest in both 8505c and KMH-2 cells nih.gov. In hepatocellular carcinoma (HCC) cells (HepG2 and Huh7), this compound treatment induced G0/G1 cell cycle arrest, with an increase in the sub-G1 cell population at higher concentrations and longer exposure times iiarjournals.orgresearchgate.net. Studies on breast cancer cells (MCF-7 and MDA-MB-231) revealed that this compound caused G0/G1 phase arrest in MCF-7 cells and S phase arrest in MDA-MB-231 cells researchgate.net. In colorectal cancer cells, this compound induced G2/M-phase cell cycle arrest mdpi.comsemanticscholar.orgresearchgate.net.
Mechanisms of Apoptosis Induction
This compound is known to induce apoptosis in various cancer cell lines through multiple mechanisms nih.goviiarjournals.orgsmolecule.comdocumentsdelivered.comx-mol.comnih.govnih.gov.
This compound-mediated apoptosis often involves the activation of caspase-dependent pathways, encompassing both the intrinsic and extrinsic routes nih.goviiarjournals.orgx-mol.com. Studies in human thyroid cancer cells demonstrated that this compound elevated cellular apoptosis through both extrinsic and intrinsic caspase-dependent pathways nih.gov. This was evidenced by the activation of caspase-8, caspase-9, and caspase-3 nih.gov. Similarly, in HCC cells (HepG2 and Huh7), this compound treatment resulted in apoptotic cell death involving both intrinsic and extrinsic pathways, as indicated by the increased levels of cleaved caspase-8 and caspase-9 iiarjournals.orgresearchgate.net. The activation of both caspase pathways has also been observed in this compound-treated colorectal and breast cancer cell lines iiarjournals.org. Blocking caspase activation with inhibitors like Z-VAD-FMK has been shown to reduce this compound-mediated apoptosis, further supporting the involvement of caspases nih.gov.
Activation of Poly (ADP-ribose) Polymerase (PARP) is another mechanism involved in this compound-induced apoptosis iiarjournals.org. Research in human thyroid cancer cells showed that this compound could induce PARP activation nih.gov. In HCC cells, decreased preform-PARP or the detection of cleaved PARP were observed after this compound treatment iiarjournals.org. This compound also enhanced the cleavage of PARP in colorectal cancer cells semanticscholar.orgresearchgate.netresearchgate.net. Blocking caspase activation has been shown to reduce the activation of PARP induced by this compound nih.gov.
Caspase-Dependent Pathways (Intrinsic and Extrinsic)
Modulation of Autophagy Processes
This compound has been reported to modulate autophagy processes in cancer cells nih.goviiarjournals.orgsmolecule.comx-mol.comnih.gov. Studies in human thyroid cancer cells revealed that this compound interferes with cellular autophagy nih.gov. In HCC cells, an alteration of autophagy-related protein expression was found after this compound treatment iiarjournals.orgresearchgate.net. This compound has also been reported to regulate autophagy by blocking LC3-II accumulation in autophagosomes in breast cancer cells iiarjournals.orgsmolecule.com. This inhibition of autophagy by this compound may contribute to its anticancer effects by enhancing apoptosis smolecule.com. In MDA-MB-231 breast cancer cells, this compound inhibited endogenous autophagy, which was related to decreased cell survival nih.gov. This inhibition was found to occur partially through the AKT/p38 MAPK pathway nih.gov.
Data Table: Summary of this compound's Effects on Cancer Cell Lines
| Cancer Type | Cell Lines Tested (Examples) | Cell Cycle Arrest Phase | Apoptosis Induction | Autophagy Modulation | Key Findings |
| Glioblastoma | U251 | Not specified | Selective destruction of cancer cells | Not specified | Reduces proliferation, spares normal astrocytes. scielo.brresearchgate.net |
| Melanoma | Not extensively specified | Not specified | Selective suppression of proliferation | Not specified | Selective activity reported. dovepress.com |
| Thyroid Cancer | IHH-4, 8505c, KMH-2 | G0/G1 (IHH-4), S (8505c, KMH-2) | Caspase-dependent (extrinsic and intrinsic), PARP activation | Interferes with autophagy | Inhibits growth, induces cell cycle arrest, promotes apoptosis, modulates autophagy. nih.gov |
| Hepatocellular Carcinoma | HepG2, Huh7 | G0/G1 | Caspase-dependent (intrinsic and extrinsic), PARP activation | Alteration of autophagy-related protein expression | Inhibits growth, induces cell cycle arrest and apoptosis, modulates autophagy. iiarjournals.orgresearchgate.net |
| Breast Cancer | MCF-7, MDA-MB-231 | G0/G1 (MCF-7), S (MDA-MB-231) | Apoptosis induced | Blocks LC3-II accumulation, inhibits endogenous autophagy | Induces cell cycle arrest and apoptosis, regulates autophagy. researchgate.netnih.gov |
| Colorectal Cancer | HCT116, DLD1 | G2/M | Caspase-dependent (intrinsic and extrinsic), PARP cleavage | Not specified | Lowers viability, induces apoptosis and cell cycle arrest. mdpi.comsemanticscholar.orgresearchgate.net |
| Oral Cancer | BcaCD885, Tca8113 | Not specified | Apoptosis induced | Not specified | Inhibits proliferation, invasion, migration; promotes apoptosis. dovepress.comnih.gov |
Blockade of Autophagosome Fusion with Lysosomes
Research indicates that this compound can interfere with the process of autophagy by blocking the fusion of autophagosomes with lysosomes. nih.govnih.gov This blockade leads to the accumulation of autophagosomes within cells. nih.govnih.goviiarjournals.org Studies using confocal microscopy have visually demonstrated this effect. nih.govnih.gov This mechanism has been observed in various cell lines, including human breast cancer cells (MDA-MB-231) and hepatocellular carcinoma cells (HepG2 and Huh7). nih.govnih.goviiarjournals.org
Induction of LC3-II Accumulation
A key indicator of altered autophagy is the accumulation of microtubule-associated protein 1 light chain 3 (LC3)-II. researchgate.net this compound has been shown to induce the accumulation of LC3-II in a dose- and time-dependent manner in several cell types, including MDA-MB-231 breast cancer cells and HepG2 and Huh7 hepatocellular carcinoma cells. igib.res.innih.govnih.goviiarjournals.org This accumulation is consistent with the observed blockade of autophagosome-lysosome fusion, as LC3-II is a component of autophagosome membranes that is typically degraded upon fusion with lysosomes. researchgate.net
The induction of LC3-II accumulation by this compound has been linked to its influence on signaling pathways such as the AKT/p38 MAPK pathway. igib.res.innih.govnih.gov Specifically, this compound has been shown to suppress phosphorylated AKT levels, and this effect appears to mediate the accumulation of LC3-II. igib.res.innih.govnih.gov Downregulation of p38 MAPK has also been observed to partially reduce this compound-induced LC3-II accumulation. nih.govnih.gov
Antiprotozoal Activities
This compound has demonstrated activity against various protozoal parasites. nih.govigib.res.inmdpi.com
Antileishmanial Activity (e.g., Leishmania amazonensis promastigotes)
Studies have evaluated the antileishmanial activity of this compound, particularly against Leishmania amazonensis promastigotes. mdpi.comresearcher.lifersdjournal.orgresearchgate.net this compound has shown promising activity against these parasites in vitro. mdpi.comresearcher.lifersdjournal.orgresearchgate.net
Research has indicated that this compound is the most active alkaloid isolated from Geissospermum vellosii against Leishmania amazonensis promastigotes. mdpi.comresearcher.lifersdjournal.orgresearchgate.net Its inhibitory effect has been observed relatively quickly, within the first hours of exposure. mdpi.comresearcher.liferesearchgate.net
Data on the inhibitory concentrations (IC50) of this compound against Leishmania amazonensis promastigotes at different exposure times highlight its potency:
| Exposure Time | IC50 (µg/mL) |
| 24 h | 0.23 mdpi.comresearcher.liferesearchgate.net |
| 72 h | 0.15 mdpi.comresearcher.liferesearchgate.net |
Furthermore, in silico studies suggest a possible mechanism involving the inhibition of oligopeptidase B (OpB) in Leishmania major, with this compound showing better theoretical properties for this inhibition compared to antipain (B1666059), a known OpB inhibitor. mdpi.comresearcher.liferesearchgate.net Molecular docking simulations suggest interaction with residue Tyr-499 of oligopeptidase B. researcher.liferesearchgate.net this compound has also shown favorable physicochemical characteristics for intracellular action, which is relevant for inhibiting intracellular parasites like Leishmania. researcher.life
Compared to amphotericin B, this compound demonstrated higher selectivity against Leishmania amazonensis at both 24 h and 72 h. mdpi.com
Antiplasmodial Activity
This compound has also been reported to possess antiplasmodial activity. nih.govigib.res.inscielo.brnih.gov It has been tested against different strains of Plasmodium falciparum, including multidrug-resistant (K1) and chloroquine-sensitive (T9-96) clones. mdpi.comscielo.br
Studies have shown that this compound is active against P. falciparum. mdpi.comscielo.br For the chloroquine-sensitive T9-96 strain, this compound demonstrated an IC50 of 1.83 μM. mdpi.comscielo.br Against the multidrug-resistant K1 strain, the IC50 was 11.53 μM. mdpi.comscielo.br Among several alkaloids tested, this compound was found to be the most active compound against P. falciparum. mdpi.comscielo.br
Antiviral Activities (e.g., Influenza Virus, Tobacco Mosaic Virus)
Investigations into the antiviral properties of this compound have explored its effects on viruses such as the Influenza virus and Tobacco Mosaic Virus (TMV). google.comgoogle.com
Early research suggested that this compound might have inhibitory effects on the multiplication of the Influenza virus. google.com Additionally, it was indicated that this compound could inhibit the multiplication of the Tobacco Mosaic Virus after brief contact. google.comgoogle.com
Other Investigated Biological Activities (e.g., Benign Prostatic Hyperplasia models)
Beyond its effects on autophagy and protozoa, this compound has been investigated for other potential biological activities, including in models related to benign prostatic hyperplasia (BPH). nih.govwipo.intresearchgate.netnih.govresearchgate.netnih.govgoogleapis.com
Studies using in vivo rat models of testosterone-induced BPH have explored the effects of Pao Pereira extract, which contains this compound. nih.govresearchgate.netnih.gov These studies suggest that Pao extract can suppress BPH development. nih.govresearchgate.netnih.gov this compound, as an active component of this extract, has also been tested. researchgate.netnih.gov
In human prostate epithelial RWPE-1 cells, this compound has been shown to induce cytotoxicity in a dose- and time-dependent manner. researchgate.netnih.gov It has also been observed to induce G2/M cell cycle arrest in these cells. researchgate.netresearchgate.netnih.gov Furthermore, studies have indicated that this compound can suppress the expression levels of androgen receptor (AR), 5α-reductase type 1 (SRD5A1), and prostate-specific antigen (PSA), proteins involved in the development of BPH. researchgate.netnih.gov
A patent application also describes the potential use of this compound, including in combination with alstonine, for preventing prostate cancer, reducing PSA levels, and alleviating the symptoms of BPH or prostatic intraepithelial neoplasia (PIN). wipo.intgoogleapis.com
Molecular and Cellular Mechanisms of Flavopereirine Action
Perturbation of Key Intracellular Signaling Pathways
The modulation of intracellular signaling pathways is a significant aspect of flavopereirine's biological activity. These perturbations can lead to downstream effects that influence cell fate. nih.gov
Inhibition of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway
The JAK-STAT pathway is a crucial mediator of cytokine and growth factor signaling, playing a vital role in cell growth, differentiation, and immune responses. frontiersin.org Dysregulation of this pathway is frequently observed in various cancers. This compound has been shown to inhibit the JAK-STAT signaling pathway. nih.govmdpi.comresearchgate.netnih.govnih.govlvb.lt
Downregulation of Phosphorylated JAK2, STAT3, and STAT5
A key mechanism by which this compound inhibits the JAK-STAT pathway is through the downregulation of the phosphorylated forms of JAK2, STAT3, and STAT5. Phosphorylation is essential for the activation of these proteins, allowing them to transmit signals downstream. Studies in human oral cancer cells (BcaCD885 and Tca8113) have demonstrated that this compound treatment leads to a significant decrease in the expression levels of p-JAK2, p-STAT3, and p-STAT5 in a dose-dependent manner. researchgate.netnih.govnih.govlvb.ltresearchgate.net For instance, treatment with 50 and 100 µmol/L this compound significantly decreased the expression levels of p-JAK2, p-STAT3, and p-STAT5 compared to the control group. nih.gov
Table 1: Effect of this compound on Phosphorylated JAK2, STAT3, and STAT5 Expression in Oral Cancer Cells
| Protein | This compound Concentration (µmol/L) | Relative Expression Level (Fold Change vs Control) | Significance (p-value) | Reference |
| p-JAK2 | 50 | Decreased | < 0.01 | nih.gov |
| p-JAK2 | 100 | Decreased | < 0.01 | nih.gov |
| p-STAT3 | 50 | Decreased | < 0.01 | nih.gov |
| p-STAT3 | 100 | Decreased | < 0.01 | nih.gov |
| p-STAT5 | 50 | Decreased | < 0.01 | nih.gov |
| p-STAT5 | 100 | Decreased | < 0.01 | nih.gov |
Note: Data is representative of findings from oral cancer cell lines BcaCD885 and Tca8113.
This reduction in phosphorylation indicates that this compound effectively hinders the activation of these key signaling molecules, thereby inhibiting the downstream cascade of the JAK-STAT pathway. researchgate.netnih.govnih.govlvb.lt
Upregulation of LASP1 Expression
In addition to downregulating phosphorylated JAK-STAT proteins, this compound has been observed to increase the expression levels of LASP1 (LIM and SH3 protein 1). researchgate.netnih.govnih.govlvb.lt Studies in oral cancer cells showed that this compound treatment significantly increased LASP1 expression at both mRNA and protein levels. nih.govtandfonline.comresearchgate.net Furthermore, downregulation of LASP1 was found to significantly increase the expression levels of p-JAK2, p-STAT3, and p-STAT5, suggesting that LASP1 upregulation by this compound contributes to the inactivation of the JAK-STAT pathway. researchgate.netnih.govnih.govlvb.ltresearchgate.net
Table 2: Effect of this compound on LASP1 Expression in Oral Cancer Cells
| Protein | This compound Concentration (µmol/L) | Relative Expression Level (vs Control) | Reference |
| LASP1 | 50 | Increased | nih.govtandfonline.com |
| LASP1 | 100 | Increased | nih.govtandfonline.com |
Note: Data is representative of findings from oral cancer cell lines BcaCD885 and Tca8113.
This interplay between LASP1 upregulation and JAK-STAT inhibition highlights a potential mechanism by which this compound exerts its anti-proliferative effects. researchgate.netnih.govnih.govlvb.lt
Involvement of p53 Signaling Pathways
The p53 signaling pathway is a critical tumor suppressor network that regulates cell cycle arrest, apoptosis, and DNA repair. google.comoup.com this compound has been shown to involve p53 signaling in its mechanism of action. nih.govmdpi.comresearchgate.netnih.gov Studies in colorectal cancer (CRC) cells indicated that this compound increased the levels of phosphorylation of p53, suggesting a critical role for p53 activity in this compound-induced cell growth regulation. mdpi.comresearchgate.netnih.gov this compound treatment strongly upregulated p53 expression and phosphorylation. researchgate.netnih.gov CRC cells with p53 knockout or loss-of-function mutations showed significantly diminished viability reduction mediated by this compound, further indicating the major role of p53 activity. researchgate.netnih.gov this compound also repressed CRC cell xenograft growth in vivo by upregulating p53 and p21 and inducing apoptosis. researchgate.netnih.gov
Table 3: Effect of this compound on p53 Expression and Phosphorylation in Colorectal Cancer Cells
| Protein | This compound Treatment | Effect | Reference |
| p53 Expression | Treatment applied | Upregulated | researchgate.netnih.gov |
| p53 Phosphorylation | Treatment applied | Enhanced | researchgate.netnih.gov |
Note: Data is representative of findings from colorectal cancer cells.
These findings suggest that this compound's anti-cancer activity in certain cell types is, at least in part, dependent on a functional p53 signaling pathway. mdpi.comresearchgate.netnih.gov
Modulation of AKT/p38 Mitogen-Activated Protein Kinase (MAPK)/Extracellular Regulated Kinase (ERK) Pathways
The AKT, p38 MAPK, and ERK pathways are key components of cellular signaling networks that regulate processes such as cell proliferation, differentiation, survival, and apoptosis. nih.govresearchgate.netmdpi.come-century.usmdpi.com this compound has been reported to modulate these pathways. nih.govresearchgate.nete-century.us In human breast cancer cells, this compound was found to induce cell cycle arrest and apoptosis by regulating the AKT/p38 MAPK/ERK1/2 signaling pathway. researchgate.netresearchgate.netnih.govnih.gov Specifically, this compound treatment led to the activation of signaling pathways including ERK and p38, and the inhibition of the AKT pathway in thyroid cancer cells. e-century.us
Table 4: Effect of this compound on AKT, p38 MAPK, and ERK Signaling in Thyroid Cancer Cells
| Pathway | This compound Treatment | Effect | Reference |
| AKT | Treatment applied | Inhibition | e-century.us |
| p38 MAPK | Treatment applied | Activation | e-century.us |
| ERK | Treatment applied | Activation | e-century.us |
Note: Data is representative of findings from thyroid cancer cells.
This modulation of multiple MAPK pathways underscores the complex nature of this compound's cellular effects. nih.govresearchgate.nete-century.us
Inhibition of DNA Synthesis
This compound has been shown to selectively inhibit DNA synthesis in cancer cells. nih.govbeljanski.orgiiarjournals.orgbeljanski.info This inhibition is attributed to the alkaloid's capacity to form a complex with cancer cell DNA, which hinders the initiation of DNA synthesis rather than chain elongation. beljanski.info This selective inhibition of DNA synthesis in cancer cells, with practically no effect on DNA from healthy tissues, suggests a potential basis for its selective toxicity towards cancer cells. beljanski.info
Table 5: Selective Inhibition of DNA Synthesis by this compound
| DNA Source | This compound Treatment | Effect on DNA Synthesis | Reference |
| Cancer Tissue DNA | Treatment applied | Inhibition | beljanski.info |
| Healthy Tissue DNA | Treatment applied | Practically No Effect | beljanski.info |
The formation of an "alkaloid-cancer DNA" complex is proposed as the mechanism underlying this selective inhibitory effect. beljanski.info
Suppression of Androgen Receptor and Associated Proteins
This compound has been shown to suppress the expression of the androgen receptor (AR) and associated proteins, such as steroid 5 alpha-reductase 1 (SRD5A1) and prostate specific antigen (PSA). nih.govresearchgate.net This suppressive effect suggests a potential role for this compound in conditions influenced by androgen signaling, such as benign prostatic hyperplasia (BPH). nih.govresearchgate.net Studies have indicated that this compound can attenuate testosterone-induced BPH in rat models. nih.govrsdjournal.orgnih.gov However, in the context of thyroid cancer cells, the androgen receptor pathway is not considered the mediator for this compound's anti-cancer properties, as AR activation in these cells can decrease proliferation and induce senescence. nih.gov
Direct Interaction with Molecular Targets
Oligopeptidase B (OpB) Inhibition in Leishmaniasis Pathogenesis
This compound has demonstrated antileishmanial activity, which is believed to involve the inhibition of oligopeptidase B (OpB). mdpi.comresearchgate.netnih.govrsdjournal.orgnih.gov OpB is a cytosolic protein belonging to the prolyl oligopeptidase family of serine proteases and is considered a promising target for antileishmanial drugs due to its role in parasite virulence. mdpi.comnih.gov In vitro studies on Leishmania amazonensis promastigotes have shown a significant inhibitory effect of this compound. mdpi.comresearchgate.netnih.govrsdjournal.org
Data from in vitro studies on Leishmania amazonensis promastigotes:
| Compound | Exposure Time | IC₅₀ (µg/mL) |
| This compound | 24 h | 0.23 |
| This compound | 72 h | 0.15 |
Source: da Silva e Silva et al., 2019 mdpi.comresearchgate.netnih.gov
Molecular dynamics simulations and in silico studies suggest that this compound interacts with residue Tyr-499 of oligopeptidase B, indicating a possible inhibitory pathway. mdpi.comresearchgate.netnih.govrsdjournal.org this compound has shown better theoretical properties and selectivity compared to antipain (B1666059), a known inhibitor of oligopeptidase B. mdpi.comresearchgate.netnih.gov
Influence on DNA Conformation and Enzymatic Accessibility
Alkaloids of the β-carboline class, including this compound, have been reported to selectively inhibit DNA synthesis in cancer cells while leaving healthy DNA unaltered. nih.gov this compound has been shown to selectively inhibit DNA synthesis of cancer cells. researchgate.netnih.govnih.gov While the precise mechanisms by which this compound influences DNA conformation and enzymatic accessibility are still being elucidated, studies suggest that its interaction with DNA may contribute to its anti-cancer properties. nih.govresearchgate.net This interaction can interfere with the regular biological functions of DNA, potentially leading to growth inhibition and apoptosis of cancer cells. rsc.org this compound treatment has been observed to upregulate p53 expression and phosphorylation, and its growth suppression effect in certain cancer cells is dependent on p53 signaling. researchgate.netmdpi.com The formation of a this compound-cancer DNA complex has been proposed, although the exact mode by which this complex promotes p53 expression requires further investigation. researchgate.net
Structure Activity Relationship Sar Studies and in Silico Modeling
Systematic Analysis of Structural Modifications and Correlated Biological Activities
Research into Flavopereirine's SAR is ongoing, with studies exploring the impact of its core beta-carboline structure and potential modifications on biological activities. This compound itself, a beta-carboline alkaloid, has demonstrated significant antileishmanial activity, showing a greater inhibitory effect on Leishmania amazonensis promastigotes at higher concentrations and longer exposure times. mdpi.comresearchgate.netnih.govresearcher.life Specifically, it exhibited IC50 values of 0.23 μg/mL at 24 hours and 0.15 μg/mL at 72 hours against L. amazonensis. mdpi.comresearchgate.netnih.govresearcher.life this compound has also shown promising anti-cancer activities in various human cancer cell lines, including colorectal cancer and oral cancer. nih.govnih.gov Studies have indicated that this compound can affect the viability of different malignant stages of colorectal cell lines (SW480, SW620, DLD1, HCT116, and HT29) with IC50 values ranging from 8.15 to 15.33 μM. nih.gov Its anti-proliferative effects in colorectal cancer cells are linked to the activation of p53 and p21 protein expression. nih.gov In oral cancer cells, this compound has been shown to inhibit proliferation, invasion, and migration, while inducing apoptosis. nih.gov
While the provided search results highlight the activities of this compound itself and mention SAR studies in the context of other compounds like flavopiridol (B1662207) researchgate.net, detailed systematic analyses of specific structural modifications to the this compound core and their direct correlation with biological activities are not extensively detailed within these results. However, the observed activities of the parent compound provide a baseline for future SAR investigations.
Computational Modeling and Molecular Dynamics Simulations
In silico studies, including computational modeling and molecular dynamics simulations, have been employed to gain insights into the potential mechanisms of action of this compound, particularly concerning its interaction with target proteins like oligopeptidase B. mdpi.comresearchgate.netnih.govresearcher.life
Prediction of Ligand-Protein Interactions (e.g., with Oligopeptidase B)
Molecular docking studies have been performed to predict the binding orientation and affinity of this compound with oligopeptidase B (OpB), a crucial enzyme in trypanosomatids and a potential target for antileishmanial drugs. mdpi.comnih.govresearchgate.net The tridimensional structure of OpB from Leishmania major (PDB code 2XE4) has been used for these simulations. mdpi.com this compound's tridimensional structure was obtained from PubChem (PubChem ID: 65171). mdpi.comnih.govnih.gov
Molecular docking results have indicated significant interaction between this compound and residue Tyr-499 of oligopeptidase B, a residue considered important for the abstract recognition of OpB. mdpi.comnih.gov Molecular dynamics simulations further supported a stable binding of this compound to OpB. mdpi.comnih.gov The complex of OpB-flavopereirine showed minimal fluctuation during simulations, maintaining a conformation very similar to the initial structure with a Root Mean Square Deviation (RMSD) lower than 2 Å. mdpi.com The calculated free binding energy using the MMPBSA method was -15.2747 kcal/mol, suggesting a favorable interaction. mdpi.com this compound's interaction with Tyr-499 during these simulations provides insights into a possible favorable mechanism of interaction and a potential inhibitory pathway for its antileishmanial activity. mdpi.comresearchgate.netnih.govcdc.gov
Theoretical Property Calculations for Pharmacological Insights
In silico studies have also focused on calculating theoretical molecular properties of this compound to understand its potential pharmacological behavior. mdpi.comresearchgate.netnih.govresearcher.life Properties such as lipophilicity (LogP) and violations of Lipinski's rule of five have been assessed. mdpi.comresearchgate.netnih.govresearcher.life
This compound exhibited a theoretical lipophilic LogP of 0.90. mdpi.comresearchgate.net In comparison to antipain (B1666059), a known inhibitor of oligopeptidase B, which presented a hydrophilic profile (LogP of -3.01), this compound's more lipophilic nature might suggest a better capacity for membrane permeability and intracellular action, which is relevant for inhibiting intracellular targets like OpB. mdpi.comresearchgate.netresearcher.life Furthermore, this compound showed no violation of Lipinski's rule of five, in contrast to antipain which had three violations. mdpi.comresearchgate.netnih.govresearcher.life This suggests potentially better oral bioavailability and drug-likeness for this compound compared to antipain.
The theoretical properties calculated from the Molinspiration website for this compound and Antipain are summarized in the table below: mdpi.comresearchgate.net
| Property | Antipain | This compound |
| tLogP | -3.01 | 0.90 |
| TPSA | 282.51 | 19.89 |
| Molecular Weight | 604.71 | 247.32 |
| nON | 16 | 2 |
| nOHNH | 13 | 1 |
| Lipinski Violations | 3 | 0 |
These theoretical calculations, coupled with molecular docking and dynamics simulations, provide valuable pharmacological insights into this compound's potential as a therapeutic agent.
Future Research Trajectories and Translational Implications
Development of Next-Generation Flavopereirine-Based Compounds with Enhanced Efficacy
The development of next-generation this compound-based compounds with enhanced efficacy is a key area for future research. Modifying the structure of this compound, particularly at the C3 substituent with groups like alkyl or benzoyloxy, has shown potential to improve bioavailability and target specificity . For instance, a derivative designated Compound 21 demonstrated a 90% inhibition rate in ovarian cancer (PA-1) cells at a concentration of 10 μg/mL . Synthetic this compound has also been reported to selectively reduce the proliferation of human glioblastoma cells (U251) while having only a slight inhibitory effect on normal astrocytes at a high concentration researchgate.net. Research into dimeric β-carbolines, which have shown potent cytotoxicity in various cancer cell lines, suggests that structural modifications can lead to compounds with enhanced anti-cancer effects, potentially by influencing lysosomal accumulation and autophagy researchgate.net. Further exploration of this compound derivatives could lead to the identification of compounds with optimized pharmacological properties for specific therapeutic applications .
Elucidation of Unexplored Mechanistic Facets of Biological Activities
While some mechanisms of this compound's biological activities have been identified, such as the inhibition of cell proliferation, induction of cell cycle arrest, apoptosis, and autophagy in various cancer cells, further detailed mechanistic studies are needed researchgate.netnih.govresearchgate.net. This compound has been shown to modulate pathways including JAK-STAT, p53, Akt, p38, and Erk researchgate.netnih.govresearchgate.netresearchgate.net. It can induce G0/G1 cell-cycle arrest and trigger both intrinsic and extrinsic apoptotic pathways, as indicated by the increase in cleaved caspase 8 and 9 researchgate.net. In oral cancer cells, this compound has been shown to inhibit proliferation, invasion, and migration by inactivating the JAK/STAT signaling pathway nih.gov. It also appears to modulate autophagy, potentially by upregulating the P38 MAPK pathway or blocking autophagosome fusion with lysosomes researchgate.netsmolecule.com. However, the detailed mechanisms underlying its anti-cancer effects, particularly in specific cancer types like thyroid cancer, require further investigation nih.gov. Future research should aim to fully unravel these complex molecular interactions and identify additional biological targets smolecule.comrsdjournal.org.
Application of Advanced Omics Technologies in this compound Research
Advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, hold significant promise for advancing this compound research frontiersin.orghumanspecificresearch.orguninet.edu. These technologies enable large-scale analysis of biological molecules, providing comprehensive insights into the structure, function, and dynamics of biological systems humanspecificresearch.org. Applying multi-omics approaches can help to:
Identify new biomarkers associated with this compound treatment response. crownbio.com
Understand the complex interactions between genetic mutations, gene expression, protein activity, and metabolic changes influenced by this compound. crownbio.com
Elucidate the metabolic pathways of secondary plant metabolites, including this compound. researchgate.net
Gain a holistic view of disease mechanisms and how this compound modulates them by integrating data from different omics levels. humanspecificresearch.orguninet.edu
The integration of these technologies can provide a deeper understanding of this compound's effects at a systems level, potentially revealing novel targets and pathways influenced by the compound frontiersin.orghumanspecificresearch.org.
Strategic Integration into Modern Drug Discovery and Development Pipelines
This compound, as a natural product with demonstrated biological activities, is a valuable candidate for strategic integration into modern drug discovery and development pipelines smolecule.comtandfonline.com. The drug discovery process typically involves target identification, target validation, hit identification, lead optimization, and preclinical development researchgate.net. This compound's known activities against various cancer cell lines and its leishmanicidal activity make it a promising lead compound researchgate.netmdpi.com.
Integrating this compound into drug discovery pipelines can involve:
Utilizing high-throughput screening (HTS) and in silico methods like molecular docking to identify potential targets and optimize interactions researchgate.netmdpi.com.
Developing novel formulations to address potential bioavailability concerns, which can limit the clinical application of some phytochemicals researchgate.netardena.com.
Investigating this compound as an adjuvant to conventional treatments to potentially enhance efficacy and overcome resistance researchgate.nettandfonline.com.
Conducting in-depth mechanistic studies and in vivo evaluations to support its progression through preclinical development researchgate.netrsdjournal.org.
Leveraging computational chemistry and molecular dynamics simulations to predict and optimize the properties of this compound and its derivatives crownbio.com.
The potential of this compound as a therapeutic agent for conditions like cancer and leishmaniasis warrants its continued investigation and strategic advancement through the structured phases of modern drug development researchgate.netmdpi.comnih.gov.
Q & A
Q. What methodological approaches are recommended for isolating Flavopereirine from natural sources?
Isolation typically involves solvent extraction (e.g., ethanol, methanol) followed by chromatographic techniques such as column chromatography or HPLC. Key parameters include solvent polarity, temperature, and stationary phase selection. Reproducibility requires documenting solvent ratios, retention times, and spectral data (e.g., NMR, MS) for compound verification . For plant-derived this compound, voucher specimens should be deposited in herbaria to ensure taxonomic authenticity .
Q. How should researchers design experiments to evaluate this compound’s bioactivity in vitro?
Use dose-response assays (e.g., IC₅₀ calculations) with appropriate controls (solvent-only and positive controls). Cell lines should be selected based on target pathways (e.g., cancer cell lines for cytotoxicity studies). Include triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc tests) to account for variability. Adhere to ARRIVE guidelines for reporting experimental details, including cell culture conditions and incubation times .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Combine spectroscopic methods: UV-Vis for conjugation analysis, NMR (¹H/¹³C) for structural elucidation, and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Purity should be validated via HPLC (>95% peak area). For novel derivatives, elemental analysis is recommended to confirm stoichiometry .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity across studies be systematically addressed?
Conduct a meta-analysis to identify variables such as cell line heterogeneity, assay protocols, or compound stability. Use funnel plots to assess publication bias and subgroup analysis to isolate confounding factors (e.g., solvent differences). Replicate experiments under standardized conditions, reporting effect sizes with 95% confidence intervals .
Q. What strategies optimize this compound’s bioavailability in preclinical pharmacokinetic studies?
Employ lipid-based nanoformulations (e.g., liposomes) to enhance solubility. Use LC-MS/MS for plasma concentration quantification, with validation against calibration curves. Include parameters like Cmax, Tmax, and AUC in pharmacokinetic models. Cross-validate results using in silico tools (e.g., GastroPlus) to predict absorption pathways .
Q. How should researchers resolve discrepancies in reported mechanisms of action for this compound?
Apply orthogonal assays (e.g., siRNA knockdown, CRISPR-Cas9 gene editing) to validate target engagement. Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. Compare findings with existing databases (e.g., ChEMBL) to contextualize mechanisms. Transparently report negative results to avoid selective outcome reporting .
Q. What statistical frameworks are suitable for analyzing time-dependent effects of this compound in longitudinal studies?
Utilize mixed-effects models to account for inter-individual variability. For survival analyses, Kaplan-Meier curves with log-rank tests are appropriate. Ensure power calculations are performed a priori to determine sample size, and adjust for multiple comparisons using methods like Bonferroni correction .
Methodological Best Practices
Q. How to ensure reproducibility when scaling up this compound synthesis?
Document reaction parameters (temperature, catalyst loading, solvent purity) in detail. Use QbD (Quality by Design) principles to identify critical process parameters (CPPs). Validate scalability via pilot batches and characterize intermediates at each step. Share raw data and protocols in supplementary materials .
Q. What ethical considerations apply to in vivo studies involving this compound?
Follow institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Justify sample sizes using power analysis, and minimize suffering via humane endpoints. Include a statement on ethical approval (IACUC protocol number) and conflict of interest disclosures in manuscripts .
Q. How to integrate this compound’s historical data into modern computational models?
Curate legacy data (e.g., IC₅₀ values from pre-2000 studies) into structured databases. Use cheminformatics tools (e.g., KNIME, RDKit) to standardize descriptors for QSAR modeling. Validate predictions with freshly generated experimental data, ensuring transparency in model assumptions .
Data Reporting and Publication
Q. What are the minimum metadata requirements for publishing this compound-related datasets?
Include raw instrument outputs (e.g., NMR FID files, HPLC chromatograms), processed data (e.g., peak tables), and experimental protocols in FAIR-compliant repositories (e.g., Zenodo). Annotate metadata with DOI links and cite them in the “Data Availability” section .
Q. How to handle non-reproducible results in this compound research?
Publish negative findings in dedicated journals (e.g., Journal of Negative Results). Conduct root-cause analysis (e.g., reagent lot variability, equipment calibration) and document troubleshooting steps. Encourage open peer review to contextualize limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
